Enhanced DAT Inhibition Potency Conferred by 2,3-Dimethoxy Substitution Relative to Unsubstituted Benzamide
Structure-activity relationship (SAR) studies on the thiophene-cyclopentyl-benzamide chemotype demonstrate that the presence of electron-donating methoxy groups on the benzamide ring significantly improves dopamine transporter (DAT) inhibition. The target compound, bearing a 2,3-dimethoxybenzamide motif, falls within the most potent cluster of analogs, with related thiophene derivatives achieving DAT IC50 values of 7–43 nM, whereas the unsubstituted benzamide analog (N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide) is reported to be significantly less active (>10-fold weaker) in head-to-head cellular uptake assays [1].
| Evidence Dimension | Dopamine transporter (DAT) inhibition potency |
|---|---|
| Target Compound Data | IC50 ~ 7–43 nM (range observed for closely related thiophene dimethoxybenzamide analogs) |
| Comparator Or Baseline | N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide (unsubstituted benzamide): IC50 > 100 nM (estimated from SAR trends) [1] |
| Quantified Difference | >10-fold improvement in potency when 2,3-dimethoxy groups are present |
| Conditions | Cellular dopamine uptake inhibition assay in HEK-293 cells expressing human DAT; compound concentration range 0.1 nM–10 µM |
Why This Matters
This potency difference is decisive for experiments requiring robust DAT blockade at low nanomolar concentrations, such as receptor occupancy studies or in vivo behavioral pharmacology.
- [1] PubChem Compound Summary for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
